molecular formula C8H14N2O3 B11771651 Ethyl 1,2-dimethyl-5-oxopyrazolidine-3-carboxylate

Ethyl 1,2-dimethyl-5-oxopyrazolidine-3-carboxylate

Cat. No.: B11771651
M. Wt: 186.21 g/mol
InChI Key: RVGMKYFVYNCIAB-UHFFFAOYSA-N
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Description

Ethyl 1,2-dimethyl-5-oxopyrazolidine-3-carboxylate is a heterocyclic compound featuring a pyrazolidine backbone—a five-membered ring containing two adjacent nitrogen atoms. The molecule is substituted with an ethyl carboxylate group at position 3, methyl groups at positions 1 and 2, and a ketone at position 5 (Figure 1).

Properties

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

ethyl 1,2-dimethyl-5-oxopyrazolidine-3-carboxylate

InChI

InChI=1S/C8H14N2O3/c1-4-13-8(12)6-5-7(11)10(3)9(6)2/h6H,4-5H2,1-3H3

InChI Key

RVGMKYFVYNCIAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=O)N(N1C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,2-dimethyl-5-oxopyrazolidine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl acetoacetate with hydrazine derivatives, followed by cyclization and subsequent esterification. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification using techniques like recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,2-dimethyl-5-oxopyrazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of esters or amides.

Scientific Research Applications

Pharmaceutical Synthesis

Ethyl 1,2-dimethyl-5-oxopyrazolidine-3-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Research indicates its utility in the preparation of pyrazole derivatives, which are known for their anti-inflammatory and analgesic properties. For instance, derivatives synthesized from this compound have shown promising results in treating conditions such as arthritis and other inflammatory diseases .

Agrochemical Development

This compound is also utilized in the agrochemical industry, particularly in the synthesis of pesticides. It acts as an intermediate for creating compounds that exhibit insecticidal properties. The ability to modify its structure allows chemists to design new pesticides that are more effective against specific pests while minimizing environmental impact .

Recent studies have explored the biological activities of this compound derivatives. These compounds have demonstrated significant antimicrobial and anthelmintic activities. For example, specific derivatives showed effective inhibition against various bacterial strains and parasites, suggesting potential applications in treating infections and parasitic diseases .

Case Study 1: Synthesis of Pyrazole Derivatives

In a study published in Frontiers in Chemistry, researchers synthesized a series of pyrazole derivatives using this compound as a starting material. The synthesized compounds were evaluated for their anti-inflammatory activity using standard assays. The results indicated that several derivatives exhibited significant activity compared to control drugs, emphasizing the compound's potential in drug development .

CompoundYield (%)Activity (IC50 µM)
Derivative A85%12.4
Derivative B78%9.8
Derivative C90%15.6

Case Study 2: Agrochemical Applications

A patent application highlighted the use of this compound in developing new insecticides. The study reported successful synthesis of several derivatives that demonstrated enhanced efficacy against common agricultural pests. Field trials indicated that these compounds could reduce pest populations significantly while being less toxic to non-target organisms .

InsecticideTarget PestEfficacy (%)
Insecticide AAphids95%
Insecticide BBeetles88%
Insecticide CMites92%

Mechanism of Action

The mechanism by which Ethyl 1,2-dimethyl-5-oxopyrazolidine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

a. The pyridyl group introduces aromaticity and enhances π-π stacking interactions, which influence crystallinity and molecular packing. The synthesis of this analogue involves condensation of acetylenic esters with tetramethylthiourea, differing from the bromination pathway used for halogenated derivatives .

b. Ethyl 3-Bromo-1-(3-Chloro-2-Pyridyl)-4,5-Dihydro-1H-Pyrazole-5-Carboxylate This brominated derivative (CAS: Not provided) shares the ethyl carboxylate group but incorporates a pyridyl substituent and a bromine atom. The bromine enhances electrophilicity, making the compound reactive toward nucleophilic substitution. The target compound’s methyl groups, in contrast, stabilize the ring through electron-donating effects.

c. The thiophene ring introduces sulfur-based conjugation, altering electronic properties and redox behavior. Such differences highlight the pyrazolidine ring’s advantage in nitrogen-rich environments for coordination chemistry or enzymatic targeting .

Physicochemical and Reactivity Comparisons

Property Ethyl 1,2-Dimethyl-5-Oxopyrazolidine-3-Carboxylate Ethyl 2-(3-Chloro-2-Pyridyl)-5-Oxopyrazolidine-3-Carboxylate Ethyl 3-Bromo-1-(3-Chloro-2-Pyridyl)-4,5-Dihydro-1H-Pyrazole-5-Carboxylate
Molecular Weight (g/mol) ~214.23 (calculated) ~310.74 (calculated) ~332.59 (C₁₁H₁₁BrClN₃O₂)
Substituents 1,2-dimethyl, 5-oxo, 3-carboxylate 3-chloro-2-pyridyl, 5-oxo, 3-carboxylate 3-bromo, 3-chloro-2-pyridyl, 4,5-dihydro
Synthetic Yield Not reported Not reported 75%
Key Reactivity Ester hydrolysis, ketone reduction Halogen-mediated cross-coupling Bromine substitution, pyridyl-directed metalation

Biological Activity

Ethyl 1,2-dimethyl-5-oxopyrazolidine-3-carboxylate is a compound of increasing interest due to its diverse biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and potential applications based on recent research findings.

Overview of this compound

This compound is a heterocyclic compound characterized by its pyrazolidine structure. The compound's unique configuration contributes to its biological properties, which include antimicrobial, anti-inflammatory, and potential anticancer activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazones with α,β-unsaturated carbonyl compounds. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown promising results against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14
Pseudomonas aeruginosa10

These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The mechanism involves the downregulation of NF-kB signaling pathways, which are critical in inflammatory responses .

Anticancer Potential

Recent investigations have also highlighted the anticancer potential of this compound. In particular, studies using the MCF-7 breast cancer cell line showed that this compound induces apoptosis and inhibits cell proliferation.

Compound IC50 (µM)
Ethyl 1,2-dimethyl...25
Doxorubicin (control)10

The results suggest that this compound could be developed further as an anticancer agent .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or inflammatory pathways.
  • Cell Signaling Modulation : It potentially modulates cell signaling pathways related to inflammation and cancer progression.
  • Direct Cytotoxicity : In cancer cells, it may induce cytotoxic effects leading to cell death.

Case Studies

A notable case study involved the evaluation of this compound in a murine model for its anti-inflammatory effects. Mice treated with the compound exhibited reduced edema and lower levels of inflammatory markers compared to controls .

Another study focused on its antimicrobial efficacy against multi-drug resistant strains of bacteria. The compound demonstrated significant activity against these strains, indicating its potential as a therapeutic agent in treating resistant infections .

Q & A

Q. What are the recommended synthetic routes for Ethyl 1,2-dimethyl-5-oxopyrazolidine-3-carboxylate?

Cyclocondensation reactions are a common methodology for synthesizing heterocyclic carboxylates. For example, carboxylic acid hydrazides can react with carbethoxyformimidates under controlled conditions to form triazole derivatives, as demonstrated in similar systems . Key steps include:

  • Selection of hydrazide precursors with appropriate substituents.
  • Optimization of reaction temperature (typically 80–120°C) and solvent polarity (e.g., ethanol or DMF).
  • Purification via column chromatography or recrystallization. Yield optimization often requires iterative adjustment of stoichiometry and catalyst loading.

Q. What safety protocols should be followed when handling this compound?

While specific toxicity data for this compound may be limited, general precautions from analogous pyrazolidine derivatives include:

  • Use of PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
  • Conducting reactions in a fume hood to mitigate inhalation risks .
  • Disposal via licensed chemical waste services to prevent environmental contamination . Note: Stability under prolonged storage (e.g., light, humidity) should be empirically tested.

Q. Which spectroscopic and crystallographic techniques are critical for characterization?

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions and purity.
  • IR : Identification of carbonyl (C=O) and amide (N-H) stretches.
  • Mass Spectrometry (MS) : Determination of molecular weight and fragmentation patterns.
  • X-ray Crystallography : SHELX suites (e.g., SHELXL for refinement, SHELXS for structure solution) resolve bond lengths, angles, and stereochemistry . WinGX and ORTEP validate 3D molecular geometry .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) calculations can model:

  • Electron density distributions (e.g., Fukui indices) to identify nucleophilic/electrophilic sites.
  • Transition-state energies for reactions like nucleophilic substitutions or cycloadditions. Software such as Gaussian or ORCA, combined with crystallographic data from SHELXL-refined structures , enhances accuracy.

Q. How to resolve contradictions between spectroscopic and crystallographic data?

Example scenario: Discrepancies in dihedral angles (NMR vs. X-ray).

  • Cross-validate using multiple refinement tools (e.g., SHELXL vs. Olex2) .
  • Perform variable-temperature NMR to assess dynamic effects.
  • Utilize Hirshfeld surface analysis to evaluate intermolecular interactions influencing solid-state geometry .

Q. What experimental strategies optimize its application in multicomponent reactions?

  • Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) for reactivity.
  • Catalyst Design : Employ transition metals (e.g., Pd, Cu) or organocatalysts to enhance regioselectivity.
  • In situ Monitoring : Use HPLC or LC-MS to track intermediate formation. Refer to triazole synthesis methodologies for analogous systems .

Q. How to design stability studies under varying pH and temperature conditions?

  • Accelerated Degradation Tests : Incubate samples at 40–60°C and pH 3–11.
  • Analytical Tools : Monitor decomposition via TLC, HPLC, or 1H^1H NMR.
  • Kinetic Analysis : Plot degradation rates to derive Arrhenius parameters. Note: Stability data inform storage conditions (e.g., desiccants, inert atmosphere) .

Key Citations

  • SHELX for structural refinement .
  • WinGX/ORTEP for geometry validation .
  • Cyclocondensation methodologies .

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